2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine
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Overview
Description
2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine is an organic compound characterized by the presence of two propan-2-ylsulfanyl groups attached to a benzene ring at the 2 and 5 positions, and two amine groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine can be achieved through the reaction of (chlorosulfanyl)benzenes with benzene-1,4-diamines. This reaction typically occurs in pyridine at low temperatures (around 0°C) to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as m-chloroperoxybenzoic acid.
Substitution: The amine groups can participate in electrophilic aromatic substitution reactions, where they act as activating groups for further substitution on the benzene ring.
Common Reagents and Conditions
Oxidation: m-Chloroperoxybenzoic acid is commonly used as an oxidizing agent.
Substitution: Electrophilic aromatic substitution reactions typically require acidic conditions and an electrophile such as bromine or nitric acid.
Major Products Formed
Oxidation: The major products are sulfoxides or sulfones.
Substitution: The major products depend on the electrophile used, resulting in various substituted derivatives of the original compound.
Scientific Research Applications
2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine involves its interaction with various molecular targets. The sulfanyl groups can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The amine groups can participate in hydrogen bonding and other interactions with proteins and nucleic acids, potentially affecting their function.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis[(methylsulfanyl)]benzene-1,4-diamine: Similar structure but with methyl groups instead of propan-2-yl groups.
2,5-Bis[(ethylsulfanyl)]benzene-1,4-diamine: Similar structure but with ethyl groups instead of propan-2-yl groups.
Uniqueness
2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine is unique due to the presence of propan-2-yl groups, which can influence its chemical reactivity and physical properties. These groups may provide steric hindrance and affect the compound’s interactions with other molecules, making it distinct from its methyl and ethyl analogs.
Properties
CAS No. |
138939-22-7 |
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Molecular Formula |
C12H20N2S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2,5-bis(propan-2-ylsulfanyl)benzene-1,4-diamine |
InChI |
InChI=1S/C12H20N2S2/c1-7(2)15-11-5-10(14)12(6-9(11)13)16-8(3)4/h5-8H,13-14H2,1-4H3 |
InChI Key |
YFJVXJBYFNZPGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC(=C(C=C1N)SC(C)C)N |
Origin of Product |
United States |
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